![molecular formula C16H13N3O3 B5717908 N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide, also known as NDGA, is a natural product that has been used in traditional medicine for centuries. NDGA is a potent antioxidant and has been shown to have anti-inflammatory, anticancer, and antiviral properties. In recent years, NDGA has gained attention in the scientific community for its potential use in various research applications.
作用机制
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide exerts its effects through multiple mechanisms of action. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide is a potent antioxidant that scavenges free radicals and reduces oxidative stress. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide also inhibits the activity of various enzymes, including lipoxygenase, cyclooxygenase, and protein kinase C, which are involved in inflammation and cancer cell growth. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been shown to have various biochemical and physiological effects. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide reduces oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, neurodegenerative diseases, and viral infections. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide also modulates the immune response by regulating the production of cytokines and chemokines. Additionally, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been shown to have antidiabetic properties by reducing blood glucose levels and improving insulin sensitivity.
实验室实验的优点和局限性
One advantage of using N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which can reduce experimental variability and improve the accuracy of results. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide is also a natural product, which reduces the risk of toxicity and side effects compared to synthetic compounds. However, one limitation of using N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide in lab experiments is its low solubility in water, which can limit its bioavailability and require the use of organic solvents.
未来方向
There are several future directions for research on N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide. One area of interest is the development of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide-based therapies for cancer and neurodegenerative diseases. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been shown to have potent anticancer and neuroprotective properties, and further research is needed to optimize its therapeutic potential. Another area of interest is the development of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide-based antiviral therapies. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been shown to have antiviral properties against various viruses, and further research is needed to determine its efficacy in vivo. Additionally, the development of N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide analogs with improved solubility and bioavailability could enhance its therapeutic potential.
合成方法
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide can be synthesized from gallic acid, which is a natural polyphenol found in many plants. The synthesis involves the oxidation of gallic acid using potassium permanganate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography.
科学研究应用
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and viral infection research. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide has been shown to have antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(11-5-7-17-8-6-11)18-9-10-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKSQCLYAWDJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
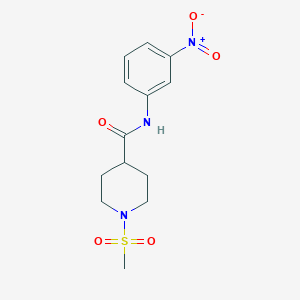
![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
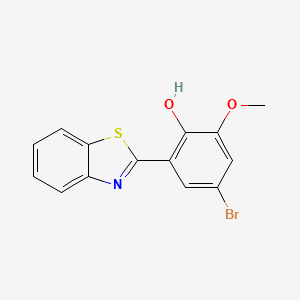
![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)
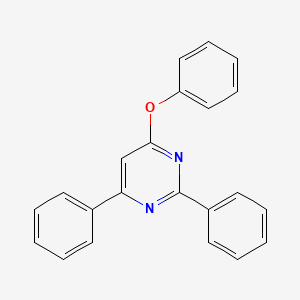
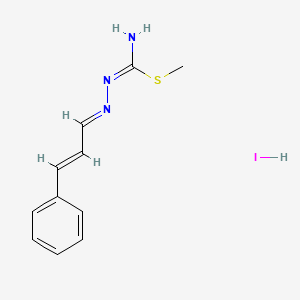
![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)
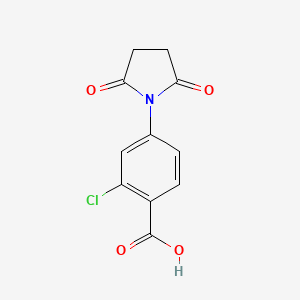
![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)